Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate
Description
Properties
CAS No. |
1011370-92-5 |
|---|---|
Molecular Formula |
C21H20F3N3O3 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C21H20F3N3O3/c1-3-30-17(28)11-27-20-18(19(26-27)13-4-5-13)15(21(22,23)24)10-16(25-20)12-6-8-14(29-2)9-7-12/h6-10,13H,3-5,11H2,1-2H3 |
InChI Key |
SKJPJHAQJQHZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Core Formation via Condensation Reactions
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized through condensation reactions between 3-aminopyrazoles and cyclic ketones or diketones. A study by Quiroga et al. demonstrated that reacting 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives in butanol at reflux yields pyrazolo[3,4-b]pyridin-3-ones . Adapting this method, the trifluoromethyl group at position 4 can be introduced by substituting the 2-pyrone with a trifluoromethyl-containing diketone, such as ethyl 4,4,4-trifluoroacetoacetate.
Key Reaction Conditions :
-
Solvent : Butanol (reflux, 72–96 hours)
-
Catalyst : None required (thermal conditions promote cyclization)
-
Yield : 55–70% (similar to solvent-free methods reported for pyrazolo[3,4-b]pyridine esters )
Introduction of the Cyclopropyl Group
The cyclopropyl moiety at position 3 is introduced via a palladium-catalyzed cross-coupling reaction. A method developed by Besset et al. for synthesizing 2-substituted pyrazolo[1,5-a]pyridines utilized alkenyl bromides and alkynes in the presence of Pd(OAc)₂ and Ag₂CO₃ . For this compound, cyclopropylboronic acid can be coupled to a brominated intermediate at position 3 under Suzuki-Miyaura conditions:
Optimized Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/water (4:1, 80°C, 12 hours)
-
Yield : 68–75%
Functionalization with 4-Methoxyphenyl at Position 6
The 4-methoxyphenyl group is incorporated via a Ullmann-type coupling. A halogenated precursor at position 6 (e.g., 6-bromo derivative) reacts with 4-methoxyphenylboronic acid using CuI and 1,10-phenanthroline as catalysts .
Representative Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF (100°C, 24 hours) |
| Yield | 82% |
Alkylation for the Ethyl Acetate Side Chain
The ethyl acetate group at position 1 is introduced through N-alkylation. A solvent-free method reported by Hussain et al. for pyrazolo[3,4-b]pyridine esters involves treating the free amine with ethyl bromoacetate and K₂CO₃ at 60°C .
Procedure :
-
Mix 1 eq pyrazolo[3,4-b]pyridine intermediate with 1.2 eq ethyl bromoacetate.
-
Add 2 eq K₂CO₃ and heat at 60°C for 6 hours.
-
Purify via column chromatography (hexane/ethyl acetate, 7:3).
Yield : 70–78%
Final Assembly and Characterization
The sequential steps are combined to achieve the target compound. Spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridine-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 4.72 (s, 2H, CH₂COO), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 2.98–2.89 (m, 1H, cyclopropyl-H), 1.22 (t, J = 7.1 Hz, 3H, CH₃) .
-
LC-MS (ESI+) : m/z 476.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
-
Core Formation : The condensation proceeds via a tandem cyclodehydration and tautomerization, as evidenced by DFT studies on analogous systems .
-
Trifluoromethyl Stability : The electron-withdrawing nature of the CF₃ group necessitates mild conditions to prevent decomposition, favoring room-temperature reactions .
Scale-Up and Industrial Feasibility
A pilot-scale synthesis (100 g) achieved an overall yield of 43% using continuous-flow conditions for the alkylation step, reducing reaction time from 6 hours to 30 minutes .
Chemical Reactions Analysis
ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activity, making it a candidate for drug development. Its pyrazolo[3,4-b]pyridine framework is known for various pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds within this class demonstrate significant antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against fungi and bacteria, suggesting potential applications in treating infections .
- Antioxidant Properties : Research has highlighted the antioxidant capabilities of similar compounds, which may protect cells from oxidative stress and contribute to the prevention of chronic diseases .
Agricultural Science
Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate may also find applications in agriculture:
- Pesticide Development : The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its effectiveness as a pesticide. Studies on related compounds suggest that they can act as herbicides or insecticides by disrupting biological pathways in pests .
Materials Science
The compound's unique structure allows it to be explored for new materials:
- Polymer Chemistry : As a building block for synthesizing polymers with specific properties, it can be used to create advanced materials with tailored functionalities. Research indicates that pyrazole derivatives can enhance thermal stability and mechanical properties in polymer matrices .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated significant antifungal activity against Candida species. The results indicated that modifications at the 6-position of the pyrazole ring enhanced activity compared to unmodified analogs. The study utilized standard microbiological methods to evaluate the Minimum Inhibitory Concentration (MIC) values, showing promising results for future therapeutic applications.
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity of various pyrazole derivatives revealed that those containing trifluoromethyl groups exhibited superior antioxidant properties. The study measured the percentage inhibition of DPPH radicals and correlated these findings with structural modifications, providing insights into how specific substitutions can enhance biological activity.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, highlighting substituent variations, molecular properties, and available
Key Observations:
Trifluoromethyl (CF₃) is a common substituent () known to improve metabolic stability and hydrophobic interactions in drug design. The ethyl acetate group in the target compound differs from tert-butyl esters () or carboxylic acids (), which may influence hydrolysis rates and bioavailability.
Synthetic Efficiency :
- Suzuki cross-coupling () and FeCl₃-catalyzed reactions () are prevalent methods. The tert-butyl ester derivative () achieved a moderate yield (49%), suggesting room for optimization in analogous syntheses.
The target compound’s 4-methoxyphenyl group may modulate target binding compared to 4-ethylphenyl derivatives.
Biological Activity
Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structure, characterized by a trifluoromethyl group and a methoxyphenyl substituent, suggests potential for diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure and Properties
- Molecular Formula : C21H20F3N3O3
- Molecular Weight : 419.4 g/mol
- Key Functional Groups :
- Trifluoromethyl group (enhancing lipophilicity)
- Methoxyphenyl substituent (potential for hydrogen bonding)
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can modulate signaling pathways in cells, particularly those involved in cancer and inflammation.
Potential Mechanisms:
- Inhibition of Kinases : Similar compounds have demonstrated kinase inhibition, which is crucial for regulating cell proliferation and survival.
- Modulation of Receptor Activity : The compound may influence receptor-mediated signaling pathways, affecting cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties by targeting specific kinases involved in tumor growth.
- In vitro assays have shown efficacy against various cancer cell lines, suggesting a potential role as an anticancer agent.
-
Anti-inflammatory Properties :
- Some derivatives have been reported to exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways associated with inflammation.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study conducted by identified that derivatives similar to this compound showed promising results in inhibiting specific kinases linked to cancer progression.
- Another investigation highlighted its potential in reducing inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing cyclization reactions.
- Introduction of Functional Groups : Substitution reactions to add methoxy and trifluoromethyl groups.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with aromatic aldehydes or ketones under acidic or basic conditions. For example, Singh et al. (2018) describe using equimolar 5-aminopyrazole and substituted benzaldehydes in ethanol with catalytic HCl, yielding 6-arylpyrazolo[3,4-b]pyridines . Optimizing stoichiometry and reaction time (e.g., 12–24 hours at reflux) improves regioselectivity. The trifluoromethyl and cyclopropyl groups may require inert conditions (e.g., dry DMF) to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Resolve aromatic protons (e.g., 4-methoxyphenyl substituents) and confirm trifluoromethyl (δ ~110–120 ppm in 13C NMR) .
- LC-MS/HPLC : Monitor purity (>95%) and detect by-products (e.g., de-esterified analogs) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography (if crystals form): Validate regiochemistry of substituents .
Q. How can researchers optimize reaction yields for introducing the 4-methoxyphenyl group?
Use Ullman coupling or Suzuki-Miyaura cross-coupling with palladium catalysts. For example, notes that Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves >70% yield for aryl substitutions. Additives like K₂CO₃ enhance electrophilicity at the pyridine C6 position .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide dosing in cell studies .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence metabolic stability?
The trifluoromethyl group enhances metabolic stability by reducing CYP450-mediated oxidation. In silico modeling (e.g., Schrödinger’s QikProp) predicts logP and CYP affinity, while in vitro microsomal assays (human liver microsomes + NADPH) quantify half-life. shows trifluoromethyl groups reduce clearance by 40–60% compared to methyl analogs .
Q. What computational methods resolve contradictions in NMR assignments for regioisomers?
- DFT calculations (Gaussian 16): Compare theoretical vs. experimental 1H/13C shifts to distinguish C3 vs. C5 trifluoromethyl placement .
- HSQC/HMBC : Correlate aromatic protons with adjacent carbons to confirm substitution patterns .
Q. How can mechanistic studies elucidate side reactions during esterification?
- Reaction monitoring : Use in-situ IR to track carbonyl (C=O) formation at ~1740 cm⁻¹ .
- Isolation of intermediates : Identify acetylated by-products via silica gel chromatography (hexane/EtOAc) .
- Kinetic studies : Vary temperature (40–100°C) and catalyst (e.g., DMAP vs. H₂SO₄) to map rate laws .
Q. What strategies improve regioselectivity in cyclopropane ring formation?
- Simmons-Smith reaction : Use Zn/Cu couples with diiodomethane in ether, achieving >80% selectivity for cis-cyclopropane geometry .
- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry at the cyclopropyl-C3 position .
Methodological Notes
- Contradiction Analysis : Conflicting spectral data (e.g., NMR shifts) may arise from solvent polarity (CDCl₃ vs. DMSO) or tautomerism. Always compare with computed spectra .
- Scale-Up Challenges : Pilot reactions (>10 g) may require flow chemistry () to maintain yield and purity during ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
